Phenolphthalol

Übersicht

Beschreibung

Phenolphthalol is a benzenoid aromatic compound.

Wissenschaftliche Forschungsanwendungen

Wissenschaftliche Forschungsanwendungen von Phenolphthalol

This compound, oft mit Phenolphthalein in Verbindung gebracht, ist eine chemische Verbindung mit einer Vielzahl von Anwendungen in der wissenschaftlichen Forschung. Nachfolgend finden Sie eine detaillierte Analyse von sechs einzigartigen Anwendungen von this compound, jede in einem eigenen Abschnitt.

pH-Sensorik und -Indikation: This compound wird häufig als pH-Indikator in verschiedenen wissenschaftlichen Experimenten verwendet. Es ändert seine Farbe in Abhängigkeit von der Säure- oder Basizität einer Lösung, was insbesondere bei Titrationen zur Bestimmung des Endpunkts einer Säure-Base-Reaktion nützlich ist .

Nanotechnologie und Materialwissenschaft: Die Forschung hat die Verwendung von this compound bei der Synthese von Gold-Nanopartikeln/Nanostrukturen untersucht. Diese Strukturen haben potentielle Anwendungen in der pH-Sensorik, wobei bei unterschiedlichen pH-Werten morphologische Unterschiede beobachtet wurden, was für die Entwicklung neuer Materialien mit spezifischen Eigenschaften entscheidend sein könnte .

Medizin und Gesundheitswissenschaften: Während es keine direkte Verbindung zu this compound gibt, wurde sein Analogon Phenolphthalein als Abführmittel verwendet. Aufgrund potenzieller Gesundheitsrisiken wurde seine Verwendung in medizinischen Anwendungen jedoch weitgehend eingestellt .

Wirkmechanismus

Mode of Action

For instance, as an agonist of the Estrogen receptor alpha, it can mimic the effects of estrogen, a key hormone in the body .

Biochemical Pathways

Phenolphthalol is part of the phenylpropanoid biosynthetic pathway . This pathway is responsible for the production of a wide array of phenolic compounds, which play crucial roles in various physiological processes in plants.

Pharmacokinetics

Pharmacokinetics generally describes how the drug is absorbed, distributed, metabolised, and excreted by the body . These properties are affected by the physicochemical properties of the drug, and other factors such as human behavior (e.g., food and drug intake) and genetics .

Result of Action

This compound is known for its laxative effects, acting within 6–8 hours, and its effects may last 3–4 days . It was widely used in over-the-counter laxatives until it was banned due to concerns about its potential carcinogenicity . On a molecular level, this compound can lose H+ ions in solution, leading to various color changes that have made it useful as a pH indicator .

Biologische Aktivität

Phenolphthalein, a triphenylmethane derivative, has been widely used as a laxative and pH indicator since its discovery in the early 20th century. However, its biological activity extends beyond these applications, with significant implications for human health, particularly regarding its potential carcinogenic and estrogenic effects. This article explores the biological activity of phenolphthalein, focusing on its carcinogenic properties, estrogenic activity, genotoxicity, and associated health risks.

- Chemical Formula : CHO

- Molecular Weight : 318.34 g/mol

- CAS Number : 77-09-8

Carcinogenic Properties

Phenolphthalein has been implicated in various carcinogenic studies, demonstrating a range of tumorigenic effects across different animal models:

| Study | Species | Doses (ppm) | Tumor Types Observed |

|---|---|---|---|

| IARC Study (1996) | F344 Rats | 0, 12,500, 25,000, 50,000 | Kidney tumors, adrenal medulla tumors |

| NTP Study (2000) | B6C3F1 Mice | 0, 3,000, 6,000, 12,000 | Histiocytic sarcomas, malignant lymphomas |

| Kune et al. (1993) | Human Study | N/A | No significant colorectal cancer risk |

The National Toxicology Program (NTP) found that continuous exposure to phenolphthalein in feed resulted in multiple carcinogenic effects in both male and female rats and mice. Notably, the incidence of benign pheochromocytomas and renal tubule adenomas was significantly increased in male rats. In female mice, there was also a notable increase in malignant tumors and histiocytic sarcomas .

Estrogenic Activity

Phenolphthalein exhibits weak estrogenic activity by competing with estrogen for binding sites on MCF-7 human breast cancer cells. This property raises concerns regarding its potential role as an endocrine disruptor. In vitro studies have shown that phenolphthalein can induce estrogen-like responses in cultured cells .

Genotoxicity

Research indicates that phenolphthalein possesses genotoxic properties. It has been shown to induce chromosome aberrations in human cells at concentrations as low as 23 µg/ml. The clastogenic effects were also observed in Chinese hamster liver cells but not in Chinese hamster ovary cells, suggesting that metabolic activation is required for its genotoxic effects .

Health Risks and Side Effects

The use of phenolphthalein as a laxative has been associated with several health risks:

- Acute Toxicity : High doses can lead to nausea, vomiting, diarrhea, and severe dehydration.

- Chronic Use Effects : Long-term use has been linked to kidney dysfunction and potential allergic reactions manifesting as skin rashes or more severe conditions like erythema multiforme .

- Carcinogenic Risks : Epidemiological studies suggest a correlation between long-term use of phenolphthalein-containing laxatives and an increased risk of colorectal cancer .

Case Studies

- Case Study on Laxative Use :

- Animal Studies :

Eigenschaften

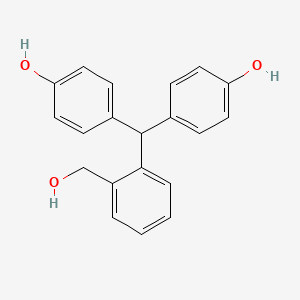

IUPAC Name |

4-[[2-(hydroxymethyl)phenyl]-(4-hydroxyphenyl)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O3/c21-13-16-3-1-2-4-19(16)20(14-5-9-17(22)10-6-14)15-7-11-18(23)12-8-15/h1-12,20-23H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CREICILGVGNQBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00230845 | |

| Record name | Egmol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00230845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81-92-5 | |

| Record name | 2-[Bis(4-hydroxyphenyl)methyl]benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Egmol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenolphthalol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Egmol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00230845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-[bis(p-hydroxyphenyl)methyl]benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EGMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8T2H78YBM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Phenolphthalol's reaction with oxidases and peroxidases? []

A1: The title of the second paper highlights this compound's "reaction toward oxidases and peroxidases" []. This suggests that this compound might act as a substrate or indicator in reactions catalyzed by these enzymes. Further investigation into the nature of this reaction (e.g., colorimetric changes, reaction products) could shed light on its potential applications in biochemical assays or as a probe for studying oxidase and peroxidase activity.

Q2: Given the title "Additions and Corrections-Phenolphthalol" [], were there significant findings or revisions regarding the compound's properties or synthesis in the first paper?

A2: Unfortunately, without access to the full text of both papers, it's impossible to ascertain the specific "Additions and Corrections" made in the first paper []. These modifications could involve revised spectroscopic data, corrected synthetic procedures, or even newly discovered properties of this compound. Access to the complete articles is crucial to answer this question comprehensively.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.